molecular formula C16H19NO3 B13994989 2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide CAS No. 6900-16-9

2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide

Cat. No.: B13994989
CAS No.: 6900-16-9
M. Wt: 273.33 g/mol
InChI Key: WTQCPJASTOLFQC-UHFFFAOYSA-N
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Description

2-Oxo-4-phenyl-1-oxaspiro[45]decane-3-carboxamide is a chemical compound with the molecular formula C16H19NO3 It is known for its unique spirocyclic structure, which includes a spiro linkage between a lactone and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide typically involves the reaction of 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid with phenylamine. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid
  • Ethyl 2-oxo-4-cyano-1-oxaspiro[4.5]decane-3-carboxylate
  • Diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate

Uniqueness

2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide is unique due to the presence of the phenyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other spirocyclic compounds that lack the phenyl group.

Properties

CAS No.

6900-16-9

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

2-oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide

InChI

InChI=1S/C16H19NO3/c17-14(18)12-13(11-7-3-1-4-8-11)16(20-15(12)19)9-5-2-6-10-16/h1,3-4,7-8,12-13H,2,5-6,9-10H2,(H2,17,18)

InChI Key

WTQCPJASTOLFQC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(C(C(=O)O2)C(=O)N)C3=CC=CC=C3

Origin of Product

United States

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